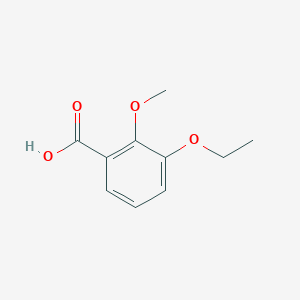

3-Ethoxy-2-methoxybenzoic acid

Description

Historical Context and Evolution of Aromatic Carboxylic Acid Research

The study of aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid. biosynth.com This foundational molecule, and its derivatives, have since become cornerstones of organic chemistry, driving research into their synthesis, properties, and applications. Early research focused on the isolation of these acids from natural sources, while later efforts, spurred by the development of synthetic methodologies, have led to the creation of a vast library of substituted benzoic acids with tailored properties for diverse applications in pharmaceuticals, dyes, and polymers. biosynth.comnih.gov

Significance of Alkoxy Functionalities in Organic Synthesis and Chemical Sciences

Alkoxy groups (an alkyl group single-bonded to an oxygen atom) are fundamental functional groups in organic chemistry. youtube.com Their presence in a molecule can significantly influence its physical and chemical properties, including solubility, reactivity, and biological activity. In organic synthesis, alkoxy groups are often introduced to modify the electronic nature of a molecule, acting as electron-donating groups through resonance, which can direct the course of chemical reactions. mdpi.com They are key components of ethers and esters, two vital classes of organic compounds. youtube.com The strategic placement of alkoxy groups is a common tactic in medicinal chemistry to enhance a drug's efficacy and metabolic stability.

Structural Classification and Nomenclature of Methoxy- and Ethoxybenzoic Acids

Methoxy- and ethoxybenzoic acids are derivatives of benzoic acid where a methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) group is attached to the benzene (B151609) ring. Their classification is based on the position of these alkoxy substituents relative to the carboxyl group (-COOH) on the aromatic ring. The positions are designated by numbers (e.g., 2-, 3-, or 4-) or by the historical terms ortho-, meta-, and para-. For instance, 2-methoxybenzoic acid is also known as o-methoxybenzoic acid. foodb.ca When multiple different alkoxy groups are present, their positions are indicated by numbers, as in the case of 3-Ethoxy-2-methoxybenzoic acid.

Overview of Research Trajectories for Complex Benzoic Acid Derivatives

Modern research into complex benzoic acid derivatives is multifaceted. A significant area of investigation involves their use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.net Researchers are exploring how the type and position of various substituents on the benzoic acid ring influence the properties and potential applications of the resulting materials. mdpi.com For example, the incorporation of alkoxy groups is a key strategy in the development of liquid crystals and advanced polymers. tandfonline.commdpi.com Furthermore, there is ongoing research into the biological activities of complex benzoic acid derivatives, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-ethoxy-2-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(10(11)12)9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

NCDQWSSXNMKFGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy 2 Methoxybenzoic Acid

Classical Retrosynthetic Analyses and Precursor Derivations

Classical approaches to the synthesis of 3-ethoxy-2-methoxybenzoic acid often rely on the functionalization of pre-existing aromatic scaffolds, such as other benzoic acids, phenols, or benzaldehydes. These methods typically involve multi-step sequences that build the desired substitution pattern through well-established named reactions and functional group interconversions.

Synthesis from Related Benzoic Acid Scaffolds

A primary retrosynthetic disconnection for this compound involves the modification of a more readily available benzoic acid derivative. This strategy hinges on the selective introduction of the ethoxy and methoxy (B1213986) groups onto a benzoic acid core.

One common approach starts with a precursor like 2-methoxybenzoic acid or 3-hydroxybenzoic acid. For instance, the industrial preparation of 3-methoxybenzoic acid often involves the methylation of 3-hydroxybenzoic acid. sciencemadness.org Similarly, a precursor such as 3-bromobenzoic acid can be converted to 3-methoxybenzoic acid, demonstrating the feasibility of nucleophilic substitution on a halogenated benzoic acid scaffold. sciencemadness.org The synthesis of related compounds, like 3-ethoxy-2-fluoro-6-methoxybenzoic acid, has been achieved starting from 2-methoxybenzoic acid, indicating that functionalization of an existing methoxybenzoic acid scaffold is a viable route.

The carboxylate group itself can act as a directing group, although its directing power is considered moderate. researchgate.net This allows for regioselective metalation and subsequent functionalization. For example, 2-methoxybenzoic acid can be converted to its amide derivative, which then undergoes ortho-metalation to introduce substituents at a specific position. d-nb.info The choice of base and reaction conditions is crucial for controlling the site of metalation on alkoxybenzoic acids. researchgate.net

Table 1: Examples of Benzoic Acid Scaffolds in Synthesis

| Starting Material | Target/Intermediate | Key Transformation | Reference |

|---|---|---|---|

| 3-Hydroxybenzoic Acid | 3-Methoxybenzoic Acid | Methylation | sciencemadness.org |

| 3-Bromobenzoic Acid | 3-Methoxybenzoic Acid | Methoxylation | sciencemadness.org |

| 2-Methoxybenzoic Acid | 2-Methoxybenzamide derivative | Ortho-metalation | d-nb.info |

Utilization of Phenolic Precursors and O-Alkylation Strategies

Phenols are excellent precursors for synthesizing alkoxy-substituted benzoic acids due to the relative ease of O-alkylation. The synthesis of this compound can be envisioned starting from a dihydroxybenzoic acid or a methoxy-hydroxybenzoic acid, such as 2-hydroxy-3-methoxybenzoic acid or 3-hydroxy-2-methoxybenzoic acid.

The Williamson ether synthesis is a cornerstone reaction for this approach, involving the reaction of a phenolate (B1203915) with an alkyl halide (e.g., ethyl iodide or diethyl sulfate) to form the ether linkage. sit.edu.cn However, a key challenge is achieving chemoselectivity, as the carboxylic acid moiety can also react. To address this, methods for the chemoselective alkylation of phenolic hydroxyl groups in the presence of carboxylic acids have been developed, often using phase-transfer catalysts. researchgate.net Phenolates are recognized as ambident nucleophiles, which means that under certain conditions, C-alkylation can compete with the desired O-alkylation. sit.edu.cn

Industrially, the synthesis of related compounds like 3-methoxybenzoic acid is accomplished by methylating 3-hydroxybenzoic acid. sciencemadness.org This highlights the practicality of using phenolic precursors for large-scale production. The reaction conditions, including the choice of base and solvent, are critical for maximizing the yield of the O-alkylated product.

Table 2: Common O-Alkylation Strategies for Phenols

| Reaction Name | Description | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Reaction of a phenolate with a primary alkyl halide. | A fundamental method for ether formation. sit.edu.cn | sit.edu.cn |

| Mitsunobu Reaction | A redox-condensation reaction using an alcohol, a phosphine, and an azodicarboxylate. | Occurs under mild conditions. sit.edu.cn | sit.edu.cn |

Strategies Involving Benzaldehyde (B42025) Intermediates

Another classical route involves the use of a substituted benzaldehyde as a key intermediate. The aldehyde functionality can be oxidized to a carboxylic acid in the final step of the synthesis. This approach allows for the assembly of the desired ethoxy and methoxy substitution pattern on a benzaldehyde ring before converting it to the target benzoic acid.

For example, a precursor such as 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) could be methylated at the hydroxyl group, followed by oxidation of the aldehyde to yield this compound. A similar strategy is seen in the synthesis of 3-ethoxy-2-(hydroxyethoxy)benzaldehyde from 3-ethoxysalicylaldehyde. prepchem.com The subsequent oxidation of the aldehyde group to a carboxylic acid is a standard transformation, often achieved using reagents like potassium permanganate (B83412) or chromium trioxide.

The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) via ethylation is a well-documented process, often using reagents like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. chemicalbook.comgoogle.com This demonstrates the feasibility of building the required alkoxy groups on a benzaldehyde scaffold, which can then be oxidized to the corresponding benzoic acid.

Modern Synthetic Innovations and Reaction Pathways

More recent synthetic strategies focus on improving efficiency, selectivity, and functional group tolerance through the use of advanced catalytic systems and novel reaction pathways. These modern methods offer powerful alternatives to classical approaches for constructing highly substituted aromatic rings.

Catalytic Approaches in C-O Bond Formation

The formation of the aryl-oxygen bonds in the ethoxy and methoxy groups is a critical step. Modern catalysis has provided a suite of powerful tools for C-O bond formation, often operating under milder conditions than classical methods.

Palladium- and copper-catalyzed cross-coupling reactions have become particularly prominent for forming C(sp²)-O bonds. rsc.org These reactions can couple aryl halides or their equivalents with alcohols. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form diaryl ethers and could be adapted for the synthesis of alkoxybenzenes from halobenzenes and alkoxides. sciencemadness.org More recent developments in ligand design have significantly expanded the scope and efficiency of these metal-catalyzed C-O bond forming reactions. rsc.org

Recent research has also explored copper-promoted radical-mediated C-O bond formation as an alternative pathway. nih.gov Furthermore, novel methodologies using different metals and coupling partners are emerging. One such example is a palladium-catalyzed C-O bond formation strategy that utilizes aryl germanes as coupling partners with alcohols, which is notable for its mild, base-free conditions and tolerance of various functional groups. d-nb.info A method for synthesizing 2-ethoxybenzoic acid compounds utilizes cuprous chloride (CuCl) as an inexpensive and efficient catalyst for the ethoxylation step. google.com

Regioselective Functionalization Techniques for Aromatic Systems

Achieving the correct 1,2,3-substitution pattern on the benzene (B151609) ring is a significant challenge. Modern synthetic chemistry has made great strides in developing methods for the direct and regioselective functionalization of C-H bonds on aromatic rings.

Transition metal-catalyzed C-H activation/functionalization is a powerful strategy for introducing substituents at specific positions, often guided by a directing group. rsc.orgresearchgate.net The carboxylic acid group itself can serve as a weak coordinating directing group for ortho-C-H functionalization using ruthenium(II) catalysts. researchgate.net This allows for the introduction of various groups at the C2 position of a benzoic acid.

Palladium catalysis is widely used for the regioselective functionalization of arenes. rsc.org By employing specific directing groups, it is possible to achieve selective functionalization at positions that are typically difficult to access, such as the meta-position of benzoic acid derivatives. rsc.org Other metals, like iridium, have also been used to catalyze the regioselective oxidative cyclization of benzoic acids. acs.org

Beyond metal catalysis, strategies involving ortho-metalation directed by other functional groups are highly effective. For example, boron-directed functionalization offers a metal-free approach to achieving regioselective C-H activation. gu.se The regioselectivity of metalation on alkoxybenzoic acids can also be finely tuned by the choice of the base, with bulky lithium amides or superbases often providing different selectivity compared to alkyllithiums. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-2-fluoro-6-methoxybenzoic acid |

| 2-Methoxybenzoic acid |

| 3-Hydroxybenzoic acid |

| 3-Bromobenzoic acid |

| 2-Hydroxy-3-methoxybenzoic acid |

| 3-Hydroxy-2-methoxybenzoic acid |

| 3-Ethoxysalicylaldehyde |

| 3-Ethoxy-2-(hydroxyethoxy)benzaldehyde |

| 3-Ethoxy-4-methoxybenzaldehyde |

| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) |

| 2-Ethoxybenzoic acid |

| Diethyl sulfate |

| Ethyl bromide |

| Ethyl iodide |

| Potassium permanganate |

| Chromium trioxide |

Multi-Component Reaction Sequences and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. researchgate.net These reactions are advantageous for their step-economy and ability to rapidly generate molecular diversity. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or key precursors. For instance, pyrazole (B372694) nuclei, another class of heterocyclic compounds, are often synthesized using MCRs, highlighting the broad applicability of this method. researchgate.net

Tandem processes, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. An example of a relevant tandem approach is the alkylation-nitration sequence used in the synthesis of related nitrobenzoic acids. A hypothetical tandem process for this compound could involve the ortho-functionalization of a substituted benzoic acid followed by an in-situ etherification, thereby avoiding additional purification steps and reducing solvent waste. Organolithium reagents have been used in tandem processes to build up complex structures from simpler starting materials. mdpi.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves the careful selection of solvents and reagents, maximizing the incorporation of starting materials into the final product, and reducing waste.

Solvent-Free and Aqueous-Phase Reaction Development

Developing synthetic routes that operate in environmentally benign solvents like water or in the absence of any solvent is a cornerstone of green chemistry. The synthesis of related compounds, such as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, has been successfully performed in aqueous sodium hydroxide (B78521) solutions. mdpi.com Similarly, the synthesis of various aromatic amines has been achieved in aqueous ammonia, demonstrating the viability of water as a reaction medium for nucleophilic aromatic substitution on benzoic acid derivatives. google.com

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and often simplifying product purification. Mechanochemical methods, such as neat grinding (NG) or liquid-assisted grinding (LAG), have been explored for the solvent-free synthesis of acylhydrazones derived from iodobenzoic acids. nih.gov This approach could potentially be adapted for the synthesis of this compound precursors. Furthermore, the solvent-free synthesis of biobased polyester (B1180765) monomers from vanillic acid, a compound structurally related to the target molecule, has been demonstrated with excellent yields and under mild conditions, highlighting the industrial potential of such processes. researchgate.net

Atom-Economy and Efficiency Assessments in Synthetic Routes

Atom economy is a critical metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Syntheses with high atom economy are inherently less wasteful. rsc.org For instance, in the synthesis of related alkoxy benzoic acids like p-anisic acid and p-ethoxy benzoic acid from methyl paraben, green metrics such as the E-factor (Environmental factor, mass of waste per mass of product), atom efficiency, and carbon efficiency have been evaluated to optimize the process and minimize waste. researchgate.net

MCRs are particularly noted for their high atom economy, as multiple components are combined in a single step. researchgate.net The table below provides a conceptual comparison of atom economy for different synthetic strategies.

| Metric | Description | Classical Multi-Step Synthesis | Tandem/MCR Approach |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | Often lower due to the use of stoichiometric reagents and protecting groups that are not part of the final product. | Generally higher as most or all atoms from the starting materials are incorporated into the final product. researchgate.net |

| E-Factor | Total Waste (kg) / Product (kg) | Typically higher, reflecting solvent losses, reagent byproducts, and purification waste. researchgate.net | Typically lower due to fewer steps, less solvent usage, and reduced purification needs. researchgate.net |

| Step Economy | Number of individual synthetic operations | Higher number of steps, each requiring workup and purification. | Lower number of steps, often single-pot procedures. researchgate.net |

Sustainable Reagent Selection and Waste Minimization Strategies

The selection of reagents and the management of waste are crucial for a sustainable synthetic process. A key strategy is the avoidance of hazardous materials and heavy metals, opting instead for recyclable or less toxic alternatives. researchgate.netresearchgate.net For example, a patented method for synthesizing the precursor 3-ethoxy-4-methoxybenzaldehyde highlights the use of sodium hydroxide as a base and tetrabutylammonium (B224687) bromide as a phase transfer catalyst, which are common industrial reagents, in a process noted for its simple waste treatment. google.com

Industrial-scale waste minimization involves a multi-faceted approach. This includes adopting cleaner production technologies, conserving resources like water and fuel, and implementing robust waste treatment systems. environmentclearance.nic.in For chemical syntheses that generate acidic gases like HCl, scrubbing systems with water or alkali can be used to recover or neutralize the byproducts. environmentclearance.nic.in Effluent treatment is also critical, with strategies including in-house primary treatment of low-concentration wastewater and sending high-concentration streams to specialized facilities for evaporation, such as a spray dryer. environmentclearance.nic.in The recycling of solvents is another effective strategy to reduce both cost and environmental impact. researchgate.netresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The introduction of ethoxy and methoxy groups onto the benzoic acid ring often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly if the ring is activated by electron-withdrawing groups. The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition Step: The nucleophile (e.g., an alkoxide) attacks the aromatic carbon bearing a leaving group (like a halogen), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

The stability of the Meisenheimer complex is key to this mechanism. It is significantly stabilized when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. libretexts.org

| Step | Description | Key Features |

| 1. Nucleophilic Attack | The nucleophile (Y⁻) adds to the carbon attached to the leaving group (X). | The carbon at the reaction site changes from sp² to sp³ hybridization. Aromaticity is temporarily lost. libretexts.org |

| 2. Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate is formed. | The negative charge is delocalized across the ring and, ideally, onto an electron-withdrawing group (EWG) at the ortho or para position. libretexts.org |

| 3. Leaving Group Elimination | The leaving group (X⁻) is expelled. | Aromaticity is restored in the final product. |

A more advanced and highly relevant mechanism involves the direct substitution on unprotected benzoic acids, driven by an ortho-metalated carboxylate. In this process, organolithium or Grignard reagents can displace an ortho-fluoro or methoxy group without the need to protect the carboxylic acid. researchgate.net This reaction is presumed to proceed via a pre-coordination of the organometallic reagent with the carboxylate, followed by the addition/elimination sequence. researchgate.netresearchgate.net This type of carboxylate-driven substitution provides a direct and efficient pathway to complex benzoic acid derivatives like the target compound.

Oxidative Pathways to Carboxylic Acid Formation

The synthesis of this compound, like many aromatic carboxylic acids, can be effectively achieved through the oxidation of a suitable precursor already possessing the required 1-ethoxy-2-methoxybenzene (B107308) framework. The choice of oxidative pathway is largely dependent on the nature of the substituent that is to be converted into the carboxylic acid moiety. Common and well-established methods include the oxidation of alkyl groups (benzylic oxidation) or the oxidation of aldehydes.

One of the most robust methods for preparing aromatic carboxylic acids is the oxidation of an alkyl side-chain, particularly a methyl group. libretexts.orgncert.nic.in For the synthesis of the target compound, this would involve the oxidation of 3-ethoxy-2-methoxytoluene. This reaction is typically carried out using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, or hot nitric acid are effective for this transformation. ncert.nic.in A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring). libretexts.org Regardless of the length of the alkyl chain, the entire chain is cleaved, and the benzylic carbon is oxidized to form the carboxylic acid group. libretexts.org

Alternatively, if the precursor is 3-ethoxy-2-methoxybenzaldehyde, a milder oxidation is sufficient to convert the aldehyde group into a carboxylic acid. Aldehydes are readily oxidized to carboxylic acids by a variety of reagents, including common oxidants like potassium permanganate and chromic acid. ncert.nic.in Milder options, such as silver oxide (Ag₂O) with a base, are also effective and can be advantageous when other sensitive functional groups are present in the molecule. usda.gov This pathway is often preferred in multi-step syntheses where the aldehyde is available as an intermediate.

The table below summarizes key oxidative methods applicable to the formation of the carboxylic acid group.

| Precursor Compound | Oxidative Method | Typical Reagents | Product |

| 3-Ethoxy-2-methoxytoluene | Benzylic Oxidation | 1. KMnO₄, NaOH, H₂O, Heat2. H₃O⁺ | This compound |

| 3-Ethoxy-2-methoxytoluene | Benzylic Oxidation | CrO₃, H₂SO₄, H₂O (Chromic Acid) | This compound |

| 3-Ethoxy-2-methoxybenzaldehyde | Aldehyde Oxidation | Ag₂O, NaOH | This compound usda.gov |

| 3-Ethoxy-2-methoxybenzaldehyde | Aldehyde Oxidation | KMnO₄, H₃O⁺ | This compound |

Role of Catalysts and Reaction Conditions in Stereochemical Control

For an achiral molecule like this compound, the concept of stereochemical control translates to regiochemical control—the precise placement of substituents on the aromatic ring. Achieving the specific 1,2,3-substitution pattern (carboxyl, methoxy, ethoxy) requires synthetic strategies that can selectively functionalize specific C-H bonds. This is primarily accomplished through two advanced methodologies: directed ortho-metalation and transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM) is a powerful strategy that utilizes a functional group on the aromatic ring to direct deprotonation (metalation) to an adjacent ortho position. The carboxylate group itself is an excellent directing group. organic-chemistry.org By treating a pre-existing benzoic acid with a strong base, a specific ortho-C-H bond can be activated for subsequent reaction with an electrophile. For instance, studies on 2-methoxybenzoic acid have shown that the choice of base and reaction conditions can achieve a reversal of regioselectivity. organic-chemistry.org Treatment with s-BuLi/TMEDA at low temperatures directs metalation exclusively to the position ortho to the carboxylate (the C3 position), whereas using n-BuLi/t-BuOK directs it to the other ortho position (C6), which is also ortho to the methoxy group. organic-chemistry.org This principle allows for the stepwise and highly controlled introduction of substituents.

Transition-Metal Catalysis has emerged as a versatile tool for the regioselective functionalization of C-H bonds. Catalysts based on rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) are widely employed for the annulation and coupling of benzoic acids. mdpi.comrsc.orgmdpi.comacs.org The regioselectivity of these reactions is governed by a combination of factors including the directing ability of the carboxyl group, the steric and electronic properties of other substituents, and the nature of the catalyst, ligands, and additives. mdpi.comresearchgate.net

For example, rhodium-catalyzed annulations of alkoxy-substituted benzoic acids with alkynes demonstrate that the regioselectivity is influenced by both steric hindrance and weak coordination effects from the alkoxy groups. mdpi.com In some cases, C-H activation occurs at the position nearest to the ether substituent due to coordination control, while in others, it occurs at the less sterically hindered position. mdpi.com Similarly, iridium-catalyzed ortho-iodination of benzoic acids shows high selectivity for the C-H bond ortho to the carboxylic acid, even when other potential directing groups are present. nih.gov The choice of catalyst and reaction conditions can thus be fine-tuned to selectively activate a specific C-H bond on a polysubstituted benzene ring, enabling the construction of the desired this compound framework.

The following table illustrates the role of catalysts and conditions in controlling regioselectivity in the synthesis of substituted benzoic acids.

| Substrate Type | Catalyst System | Reaction Type | Regiochemical Outcome |

| 2-Methoxybenzoic Acid | s-BuLi / TMEDA | ortho-Metalation | Functionalization at C3 (ortho to -COOH) organic-chemistry.org |

| 2-Methoxybenzoic Acid | n-BuLi / t-BuOK | ortho-Metalation | Functionalization at C6 (ortho to -OCH₃) organic-chemistry.org |

| 3-Methoxybenzoic Acid | [CpRhCl₂]₂ | Annulation with Alkynes | C-H activation at the less sterically hindered position (C2) mdpi.com |

| Substituted Benzoic Acids | [CpIrCl₂]₂ / NIS | ortho-Iodination | Mono-iodination at the position ortho to the carboxyl group nih.gov |

| Benzoic Acids | Pd(OAc)₂ / Ligand | Phthalide Synthesis | Functionalization at the ortho position to the carboxyl group rsc.org |

Transformations Involving Aromatic Ring Substitution

The electronic properties of the ethoxy and methoxy groups significantly influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are activating, ortho-, para-directing substituents due to their ability to donate electron density to the aromatic ring via resonance. In this compound, the methoxy group is at the 2-position and the ethoxy group is at the 3-position. The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The directing effects of the substituents can be summarized as follows:

-OCH₃ at C2: Directs incoming electrophiles to the C1 (already substituted), C3 (already substituted), and C5 positions.

-OC₂H₅ at C3: Directs incoming electrophiles to the C2 (already substituted), C4, and C6 positions.

-COOH at C1: Directs incoming electrophiles to the C3 (already substituted) and C5 positions.

Considering the combined influence, the most likely positions for electrophilic attack are C5 and C6, and to a lesser extent C4. The ortho-position to the highly activating methoxy group (C5) and the para-position to the ethoxy group (C6) are expected to be the most favored sites for substitution. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Halogenation: The bromination of 2,3-dimethoxybenzoic acid, a close analog, has been studied. biosynth.com The reaction of 2,3-dimethoxybenzoic acid with bromine can lead to the formation of 6-bromo-2,3-dimethoxybenzoic acid. biosynth.com This suggests that in this compound, bromination would likely occur at the C6 position, which is para to the ethoxy group and ortho to the carboxylic acid. The synthesis of 3-bromo-5-ethoxy-4-methoxybenzoic acid from 5-ethoxy-4-methoxybenzoic acid through bromination has also been reported, further supporting the susceptibility of activated benzoic acids to electrophilic bromination.

Nitration: The nitration of veratric acid (3,4-dimethoxybenzoic acid) is a well-documented reaction that typically yields 6-nitroveratric acid. patsnap.comsigmaaldrich.comsigmaaldrich.comarchive.org This indicates that the position para to one methoxy group and ortho to the other is highly activated towards nitration. By analogy, the nitration of this compound using a mixture of nitric acid and sulfuric acid is expected to favor substitution at the C6 position, which is para to the ethoxy group. Nitration at the C5 position, ortho to the methoxy group and meta to the ethoxy group, is also a possibility. It has been noted that the nitration of some dimethoxybenzoic acids can be accompanied by decarboxylation. google.com

Table 3: Predicted Products of Halogenation and Nitration of this compound Based on Analogous Reactions

| Reaction | Reagents | Predicted Major Product | Analogous Reaction Reference |

| Bromination | Br₂ | 6-Bromo-3-ethoxy-2-methoxybenzoic acid | Bromination of 2,3-dimethoxybenzoic acid yields the 6-bromo derivative. biosynth.com |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-ethoxy-2-methoxybenzoic acid | Nitration of veratric acid yields the 6-nitro derivative. patsnap.com |

Note: The products are predicted based on the reactivity of analogous compounds and established principles of electrophilic aromatic substitution.

Alkoxy Group Modifications and Interconversions

The ethoxy and methoxy groups of this compound can be modified, primarily through ether cleavage reactions. The cleavage of aryl ethers is typically achieved using strong acids such as hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org

The selective cleavage of one alkoxy group over the other can be challenging. In the case of this compound, the reaction mechanism (Sₙ1 vs. Sₙ2) at the alkyl group of the protonated ether will influence selectivity. The methyl group of the methoxy substituent is less sterically hindered and more susceptible to an Sₙ2-type attack by a nucleophile (e.g., Br⁻ or I⁻) compared to the ethyl group of the ethoxy substituent. This might favor the cleavage of the methoxy group to yield 3-ethoxy-2-hydroxybenzoic acid. Conversely, if the reaction has more Sₙ1 character, the relative stability of the potential carbocation intermediates would be a factor.

Enzymatic methods can also be employed for dealkylation. For example, cytochrome P450 enzymes have been shown to catalyze the O-dealkylation of substituted benzoic acids. adelaide.edu.au Interestingly, one study found that while 3-methoxybenzoic acid was not oxidized, the bulkier 3-ethoxybenzoic acid underwent dealkylation by CYP199A4. adelaide.edu.au This suggests that enzymatic systems could potentially offer a degree of selectivity in the modification of the alkoxy groups of this compound.

Interconversion between alkoxy groups, for instance, converting the methoxy group to an ethoxy group or vice versa, is not a straightforward transformation and would likely require a multi-step sequence involving ether cleavage followed by re-alkylation.

Reductive and Oxidative Chemical Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde using various reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols sciencemadness.org. Diborane (B₂H₆) is also an effective reagent for this transformation ncert.nic.in. The reaction with LiAlH₄ typically requires an anhydrous solvent.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation often requires a two-step process. One common method involves first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride, or through a Rosenmund reduction using hydrogen gas and a poisoned catalyst (palladium on barium sulfate) ncert.nic.in.

Another approach involves converting the carboxylic acid into a mixed anhydride, for instance with ethyl chloroformate, which can then be hydrogenated to the corresponding benzyl (B1604629) alcohol google.com. The alcohol can subsequently be oxidized to the aldehyde google.com.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) sciencemadness.org | (3-Ethoxy-2-methoxyphenyl)methanol |

| Reduction to Alcohol | Diborane (B₂H₆) ncert.nic.in | (3-Ethoxy-2-methoxyphenyl)methanol |

| Reduction to Aldehyde | 1. Thionyl chloride (SOCl₂) 2. Rosenmund Reduction (H₂, Pd/BaSO₄) ncert.nic.in | 3-Ethoxy-2-methoxybenzaldehyde |

While this compound itself does not have alkyl side chains that are typically susceptible to oxidation (like a methyl or ethyl group directly attached to the benzene ring), the concept of side-chain oxidation is relevant for its precursors or derivatives. For example, if this compound were synthesized from 3-ethoxy-2-methoxytoluene, the methyl group of the toluene (B28343) derivative would be oxidized to a carboxylic acid.

Common oxidizing agents for converting an alkylbenzene to a benzoic acid include potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid wvu.edumasterorganicchemistry.com. For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom attached masterorganicchemistry.com.

It is important to note that under strong oxidizing conditions, the ether linkages (ethoxy and methoxy groups) could potentially be cleaved. For instance, it has been noted that the CH₂ group of an ethoxy linkage could also be susceptible to oxidation under certain free-radical conditions masterorganicchemistry.com. However, the oxidation of the alkyl side chain to a carboxylic acid is generally the primary reaction.

Enzymatic oxidation can also occur. For example, the enzyme trans-anethole oxygenase (TAO) can catalyze the oxidation of certain phenylpropanoid compounds, but it was found to be unable to catalyze a compound with an ethoxy group on the aromatic ring, suggesting some substrate specificity against ethoxy-substituted compounds under those enzymatic conditions nih.gov.

| Precursor/Derivative | Oxidizing Agent | Product |

| 3-Ethoxy-2-methoxytoluene | Potassium permanganate (KMnO₄) wvu.edumasterorganicchemistry.com | This compound |

| 3-Ethoxy-2-methoxytoluene | Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ wvu.edumasterorganicchemistry.com | This compound |

Synthesis and Manufacturing

Common Synthetic Routes and Precursors

The synthesis of di-alkoxy benzoic acids often involves multi-step processes starting from simpler, commercially available precursors. A plausible route for this compound could involve the selective etherification of a dihydroxybenzoic acid precursor. Alternatively, a methoxy-substituted benzoic acid could be further functionalized with an ethoxy group, or vice-versa. The specific choice of reagents and reaction conditions would be crucial to control the regioselectivity of the etherification steps. For instance, the synthesis of related compounds often employs Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that identify the different types of hydrogen and carbon atoms in a molecule. For 3-Ethoxy-2-methoxybenzoic acid, the spectra would reveal distinct signals for the carboxylic acid, the aromatic ring protons, and the methoxy (B1213986) and ethoxy groups.

While specific experimental data for this compound is not available, predicted chemical shifts can be estimated based on the analysis of similar substituted benzoic acids. nih.gov The aromatic region in the ¹H NMR spectrum would be complex due to the substitution pattern. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methoxy group would appear as a singlet, and the acidic proton of the carboxyl group would likely be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the acid, the six aromatic carbons (two of which are substituted and four with attached protons), and the carbons of the ethoxy and methoxy groups.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

¹H NMR (Proton)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet |

| Aromatic (H-4, H-5, H-6) | 6.9 - 7.8 | Multiplets |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 173 |

| C-2, C-3 (substituted) | 145 - 160 |

| C-1 (substituted) | 120 - 130 |

| C-4, C-5, C-6 | 110 - 125 |

| -OCH₂CH₃ | 63 - 68 |

| -OCH₃ | 55 - 60 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the coupling between the methyl and methylene protons of the ethoxy group. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (a one-bond correlation). creative-biostructure.comlibretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethoxy group's proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. libretexts.orgyoutube.com This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show correlations from the methoxy protons to the C-2 carbon of the aromatic ring and from the ethoxy methylene protons to the C-3 carbon. Correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group relative to the other substituents. libretexts.org

Solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing the solid forms of chemical compounds, including identifying different crystal polymorphs. irispublishers.comirispublishers.com Polymorphism, the ability of a substance to exist in multiple crystal forms, is critical in fields like pharmaceuticals, as different polymorphs can have different physical properties. irispublishers.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra show much broader signals. irispublishers.com Techniques like Magic Angle Spinning (MAS) are used to improve resolution. irispublishers.com The key advantage of ssNMR is that the chemical shifts of atoms are highly sensitive to the local molecular environment within the crystal lattice. acs.org Therefore, different polymorphs of this compound would produce distinct ¹³C ssNMR spectra, allowing for their identification and characterization. irispublishers.com ssNMR can also provide information about intermolecular interactions, such as hydrogen bonding, within the crystal structure. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and structure. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high accuracy (typically to four or five decimal places). alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula. measurlabs.comnih.gov For this compound (C₁₀H₁₂O₃), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. alevelchemistry.co.uk

Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₀H₁₂O₃ | [M+H]⁺ | 197.08082 |

| C₁₀H₁₂O₃ | [M+Na]⁺ | 219.06276 |

Calculations are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce product ions. nih.govvu.edu.au The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nist.gov

For this compound, common fragmentation pathways for benzoic acids would be expected. In negative ionization mode, the deprotonated molecule [M-H]⁻ would likely be observed. nih.gov A common fragmentation for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da). nih.gov Further fragmentation could involve the loss of the ethoxy group (as ethene, C₂H₄, 28 Da) or the methoxy group (as a methyl radical, •CH₃, 15 Da). Analysis of these fragmentation patterns helps to confirm the identity and structure of the substituents on the aromatic ring. nist.govacgpubs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxybenzoic acid |

| 3-ethoxybenzoic acid |

| Carbon dioxide |

Hyphenated Techniques (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of substituted benzoic acids like this compound. This method is instrumental in determining the purity of the compound and analyzing its presence within complex mixtures. Typically, reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for separation. sielc.com For instance, a method for the related compound 3-ethoxybenzoic acid uses a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For mass spectrometric detection, volatile modifiers such as formic acid are necessary. sielc.comnih.gov

The mass spectrometer, often a quadrupole time-of-flight (QTOF) or a triple quadrupole (QQ) instrument, provides high-resolution mass data. nih.govcopernicus.org In negative ionization mode (ESI-), the compound is detected as the deprotonated molecule, [M-H]⁻. nih.gov The high mass accuracy of instruments like QTOF allows for the confirmation of the elemental composition from the measured mass-to-charge ratio (m/z). copernicus.org Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments are used to fragment the precursor ion, yielding a characteristic fragmentation pattern that confirms the molecular structure and helps in distinguishing it from isomers. nih.govresearchgate.net This technique is crucial for identifying impurities and degradation products in a sample, ensuring the quality and integrity of the compound for research or synthesis applications. sielc.com The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and quantification of the analyte. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure of this compound by identifying its functional groups and understanding the intermolecular forces at play. researchgate.net

Characteristic Functional Group Vibrations and Band Assignments

The vibrational spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid, ethoxy, methoxy, and substituted benzene (B151609) ring moieties. While direct spectra for this specific isomer are not widely published, data from analogous compounds like 3-methoxybenzoic acid, 3-ethoxybenzoic acid, and other substituted benzoic acids allow for reliable prediction of its spectral features. nih.govresearchgate.netchemicalbook.com

The most prominent feature in the IR spectrum is the broad O-H stretching vibration of the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region, which arises from strong hydrogen bonding. The C=O stretching of the carboxyl group gives rise to a very strong and sharp band, usually between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are also observable.

The ethoxy and methoxy groups contribute characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range. researchgate.net Asymmetric and symmetric C-O-C stretching vibrations from the ether linkages are expected to appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The benzene ring itself produces characteristic C-C stretching vibrations within the 1430-1625 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the ring breathing modes, are often strong. acs.org The C=O stretch is also Raman active.

Table 1: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 | 1670-1700 |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1320 / 1380-1440 | Variable |

| Ether (Ar-O-C) | Asymmetric C-O-C stretch | 1200-1275 | Variable |

| Ether (Ar-O-C) | Symmetric C-O-C stretch | 1020-1075 | Variable |

| Alkyl (Ethoxy/Methoxy) | C-H stretch | 2850-3000 | 2850-3000 |

| Aromatic Ring | C=C stretch | 1450-1610 | 1580-1610 (strong) |

| Aromatic Ring | C-H out-of-plane bend | 750-900 | Weak |

Spectroscopic Signatures of Intermolecular Interactions

In the solid state, benzoic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This dimerization has a profound effect on the vibrational spectra. The most significant signature is the broadness and red-shifting of the O-H stretching band in the IR spectrum, moving from the ~3500 cm⁻¹ region for a free monomer to the 2500-3300 cm⁻¹ range for the dimer. science.gov

Simultaneously, the C=O stretching frequency is lowered (red-shifted) compared to the monomeric form due to the weakening of the carbonyl double bond as electron density is drawn into the O-H···O hydrogen bond. This shift can be on the order of 20-40 cm⁻¹. The out-of-plane O-H···O vibration of the dimer gives rise to a characteristic broad absorption centered around 920 cm⁻¹. These spectral features are definitive indicators of the hydrogen-bonded dimeric structure that dominates the solid-state form of the compound. science.govnih.gov In solution, the extent of dimerization depends on the solvent's polarity and concentration, which can be monitored by observing changes in these characteristic bands. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. recx.no

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Although a specific crystal structure for this compound is not available in the searched literature, detailed structural parameters can be inferred from high-quality single-crystal X-ray diffraction data of closely related isomers and analogs, such as 3-methoxybenzoic acid and various alkoxybenzoic acids. researchgate.netrsc.org

The analysis would be expected to show that the benzoic acid moiety is nearly planar. researchgate.net The key structural feature in the crystal lattice is the formation of a planar, centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

The conformation of the ethoxy and methoxy substituents relative to the benzene ring is determined by the torsion angles. For minimal steric hindrance, the methoxy group is often found to be nearly coplanar with the aromatic ring, while the ethoxy group may be slightly twisted. benchchem.com The precise bond lengths and angles within the aromatic ring may show slight distortions from ideal hexagonal geometry due to the electronic effects of the electron-donating ether groups and the electron-withdrawing carboxylic acid group. orientjchem.org

Table 2: Typical Bond Lengths and Angles Expected for this compound based on Analogs

| Parameter | Bond/Angle | Expected Value | Source Analog(s) |

| Bond Length | C=O (carboxyl) | ~1.25 - 1.27 Å | 3-methoxybenzoic acid researchgate.net |

| Bond Length | C-O (carboxyl) | ~1.28 - 1.31 Å | 3-methoxybenzoic acid researchgate.net |

| Bond Length | C-O (methoxy/ethoxy) | ~1.36 - 1.41 Å | 2-ethoxy-4-methoxybenzoic acid benchchem.com |

| Bond Length | O-H···O (H-bond) | ~2.60 - 2.65 Å | 3-methoxybenzoic acid researchgate.net |

| Bond Angle | O-C-O (carboxyl) | ~122 - 124° | |

| Torsion Angle | C-C-O-C (ether) | Variable (near planar for methoxy) | 2-ethoxy-4-methoxybenzoic acid benchchem.com |

Co-Crystal Analysis and Supramolecular Assembly

Chromatographic and Other Separation Methodologies

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation, identification, and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for detailed characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity for effective separation from impurities and related substances.

Methodologies for analyzing benzoic acid derivatives typically employ a C18 stationary phase, which provides excellent resolution for aromatic acids. rsc.orgresearchgate.net The mobile phase commonly consists of a gradient mixture of an aqueous component, often acidified with formic acid or trifluoroacetic acid (TFA) to ensure the analyte remains in its protonated form, and an organic solvent like acetonitrile. rsc.orgscirp.org This setup ensures sharp peak shapes and reproducible retention times. Detection is usually accomplished using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV spectrum. For highly sensitive analyses or quantification in complex matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed. researchgate.net

Validation of such HPLC methods involves assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netasianpubs.orgcolab.ws For instance, in the analysis of related compounds like 2-hydroxy-4-methoxybenzoic acid, linearity has been established over concentration ranges of 10–300 μg/mL with high correlation coefficients (r > 0.999). researchgate.netcolab.ws The precision of these methods is often high, with relative standard deviations (RSD) for intra-day and inter-day measurements typically falling below 3%. colab.ws

Table 1: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

The following table outlines common conditions used in the HPLC analysis of compounds structurally similar to this compound, which are applicable for its purity and quantification studies.

| Parameter | Typical Specification |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netasianpubs.org |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water rsc.orgscirp.org |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Detector | UV-Vis or Photodiode Array (PDA) Detector asianpubs.org |

| Injection Volume | 10 - 20 µL scirp.org |

| Temperature | Ambient or controlled (e.g., 25-30 °C) asianpubs.org |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. While HPLC is often preferred for non-volatile and thermally labile compounds, GC offers high separation efficiency for volatile substances.

Direct GC analysis of carboxylic acids like this compound can be challenging due to their polarity and tendency to adsorb onto the GC column, leading to poor peak shape and low reproducibility. pjoes.com To overcome this, a derivatization step is typically required prior to analysis. pjoes.comgoogle.com The most common method is silylation, where the acidic proton of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. pjoes.comgoogle.com This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. For example, the analysis of terephthalic acid impurities and other organic acids in various samples has been successfully achieved after a trimethylsilylation pretreatment. google.com

GC-MS is particularly useful for identifying and quantifying trace-level impurities. The mass spectrometer provides structural information, confirming the identity of the target compound and any co-eluting substances. gcms.cz In the context of analyzing complex mixtures, such as those from lignin (B12514952) degradation, GC-MS has been used to identify a wide array of aromatic compounds, including benzoic acid derivatives. rsc.orgescholarship.org This highlights the technique's capability to resolve and identify structurally similar molecules in a single run. rsc.orgrsc.org For instance, a silylated GC assay for the related compound 3-Ethoxy-4-methoxybenzoic acid specifies a purity of ≥97.5%. thermofisher.com

Table 2: General Gas Chromatography (GC) Methodological Parameters

This table presents a summary of typical conditions for the GC analysis of benzoic acid derivatives, which would be applicable to this compound following derivatization.

| Parameter | Typical Specification |

| Derivatization | Trimethylsilylation (TMS) using reagents like BSTFA pjoes.com |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., starting at 70°C, ramping to 300°C) pjoes.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.cz |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly using functionals like B3LYP, has become a standard and reliable method for predicting molecular geometries, vibrational spectra, and electronic characteristics for a wide range of organic molecules, including benzoic acid derivatives. orientjchem.orgepstem.net These methods provide a balance between computational cost and accuracy, making them ideal for studying medium-sized molecules. orientjchem.org

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. cp2k.org For 3-Ethoxy-2-methoxybenzoic acid, calculations using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) or higher basis set, can determine its equilibrium geometry. epstem.netepstem.net The process involves systematically adjusting atomic coordinates to minimize the total electronic energy of the molecule. cp2k.org

The analysis of related substituted benzoic acids shows that the benzene (B151609) ring may exhibit slight distortions from perfect planarity due to the steric and electronic effects of the substituents. orientjchem.org The carboxylic acid group, the methoxy (B1213986) group, and the ethoxy group can all influence the bond lengths and angles of the aromatic ring. The electronic structure is also significantly affected by these groups; the oxygen atoms in the ethoxy and methoxy groups are electron-donating, which influences the electron density distribution across the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data are representative values based on DFT calculations reported for structurally similar benzoic acid derivatives and are intended for illustrative purposes.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C1-C2 | 1.40 Å |

| C2-O(methoxy) | 1.37 Å | |

| C3-O(ethoxy) | 1.38 Å | |

| C1-C(O)OH | 1.49 Å | |

| C=O | 1.22 Å | |

| C-OH | 1.35 Å | |

| Bond Angle | C6-C1-C2 | 118.5° |

| C1-C2-C3 | 121.0° | |

| C1-C2-O(methoxy) | 116.0° | |

| Dihedral Angle | C2-C1-C(O)-O | ~180° |

| C2-C3-O-C(ethyl) | ~90° | |

| C1-C2-O-C(methyl) | ~180° |

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acid, C-O stretching of the ether groups, and various aromatic C-H and C-C vibrations can be computed. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netfaccts.de These theoretical predictions are invaluable for interpreting experimental ¹H and ¹³C NMR spectra and confirming the molecular structure. researchgate.netmdpi.com The chemical shifts are sensitive to the electronic environment of each nucleus, which is well-described by quantum chemical models. ucl.ac.uk

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: These are representative theoretical values based on methods applied to similar compounds.)

| Spectroscopic Data | Group/Atom | Predicted Value (and description) |

|---|---|---|

| Vibrational Frequencies | ||

| C=O (Carboxylic Acid) | ~1720 cm⁻¹ (Stretching) | |

| C-O (Ethers) | ~1250 cm⁻¹ (Asymmetric Stretching) | |

| O-H (Carboxylic Acid) | ~3400 cm⁻¹ (Stretching, broad) | |

| ¹³C NMR Chemical Shifts | ||

| C (Carboxylic Acid) | ~170 ppm | |

| C (Aromatic, C-O) | ~150-160 ppm | |

| C (Aromatic) | ~110-130 ppm | |

| C (Methoxy) | ~56 ppm | |

| C (Ethoxy, -O-CH₂) | ~65 ppm | |

| C (Ethoxy, -CH₃) | ~15 ppm | |

| ¹H NMR Chemical Shifts | ||

| H (Carboxylic Acid) | ~12-13 ppm | |

| H (Aromatic) | ~7.0-7.8 ppm | |

| H (Methoxy) | ~3.9 ppm | |

| H (Ethoxy, -O-CH₂) | ~4.1 ppm (quartet) | |

| H (Ethoxy, -CH₃) | ~1.4 ppm (triplet) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. materialsciencejournal.org For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-antibonding orbital. DFT calculations can provide both the energies of these orbitals and a visual representation of their spatial distribution. nih.gov Studies on similar ethoxy-substituted compounds have successfully used DFT to calculate these parameters. epstem.netnih.gov

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Note: Values are illustrative, based on calculations for analogous structures like 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)acridine-1,8-dione.) nih.gov

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.9 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 eV |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, single-molecule picture at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). tandfonline.com

The presence of rotatable single bonds in this compound—specifically the C-O bonds of the methoxy and ethoxy groups and the C-C bond of the carboxylic acid group—gives rise to multiple possible conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify the most stable, low-energy conformations (energetic minima) and the energy barriers between them.

Computational studies on isomers like 2-Ethoxy-4-methoxybenzoic acid suggest that the lowest-energy conformation involves specific orientations of the substituent groups to minimize steric hindrance. For this compound, significant steric interaction is expected between the adjacent ethoxy and methoxy groups, as well as between the methoxy and carboxylic acid groups at positions 2 and 1, respectively. MD simulations can explore the rotational landscape of these bonds to predict the most populated conformations at a given temperature.

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. mdpi.com The interactions between the solute (this compound) and the surrounding solvent molecules can significantly influence its conformational preferences and dynamic behavior. researchgate.net For example, in a polar solvent like water or ethanol, hydrogen bonding can occur with the carboxylic acid and ether oxygen atoms, potentially stabilizing certain conformations over others.

Studies on the solubility of related compounds like 3-methoxybenzoic acid in various organic solvents show that solvent properties play a critical role. researchgate.netbibliomed.org MD simulations can model these solute-solvent interactions explicitly, providing a detailed picture of the solvation shell and its effect on the molecule's structure and flexibility. This is crucial for understanding its behavior in realistic chemical environments, such as during a chemical reaction or a separation process. bibliomed.org

Reaction Mechanism Elucidation and Transition State Theory

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can map out the most likely pathways for a reaction, identify high-energy intermediates, and characterize the transition states that connect reactants, intermediates, and products.

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, this involves mapping the potential energy surface for various reactions it might undergo, such as electrophilic aromatic substitution, esterification of the carboxylic acid group, or ether cleavage. Density Functional Theory (DFT) is a commonly employed method for these studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost.

For instance, in the context of electrophilic aromatic substitution, computational models can predict the regioselectivity by calculating the activation energy barriers for substitution at different positions on the benzene ring. The ethoxy and methoxy groups are ortho, para-directing activators. However, the steric hindrance from the adjacent substituents and the electronic interplay between the electron-donating alkoxy groups and the electron-withdrawing carboxylic acid group will influence the reaction pathway. Computational mapping can quantify these effects, providing a detailed energy profile of the reaction coordinate. While specific studies on this compound are not abundant, research on related methoxybenzoic acids demonstrates that the position of substituents significantly impacts reaction barriers. ebi.ac.uk

A critical aspect of mapping reaction pathways is the identification and characterization of transition states. A transition state represents the highest energy point along the minimum energy path between a reactant and a product and is a key concept in Transition State Theory. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

For this compound, characterizing the transition states for reactions like its synthesis or degradation would involve calculating their geometries, energies, and vibrational frequencies. For example, in an SN2 reaction involving the ethoxy or methoxy group, the transition state would feature elongated carbon-oxygen bonds and a specific geometry of the incoming and outgoing groups. libretexts.org The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

| Computational Method | Application in Reaction Mechanism Studies | Typical Output |

| Density Functional Theory (DFT) | Mapping reaction pathways, calculating energy barriers | Optimized geometries of reactants, products, and transition states; reaction energy profiles. |

| Transition State Theory (TST) | Calculating reaction rates from transition state properties | Activation energy (Ea), pre-exponential factor (A), rate constant (k). libretexts.org |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface | Highly accurate energies for validation of DFT results. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). The negative potential regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack.

In this compound, the oxygen atoms of the carbonyl, ethoxy, and methoxy groups would be centers of negative potential, making them likely sites for protonation or interaction with electrophiles. The aromatic ring, enriched by the electron-donating alkoxy groups, would also exhibit negative potential, particularly at positions ortho and para to these groups, indicating their susceptibility to electrophilic substitution. Conversely, the hydrogen atom of the carboxylic acid group would be a region of strong positive potential, consistent with its acidic nature. Studies on similar molecules, such as 3-methoxy flavones, have successfully used MEP maps to correlate electrostatic potential with biological activity. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative | Site for electrophilic attack and hydrogen bonding. |

| Alkoxy Oxygens | Negative | Sites for electrophilic attack and coordination to metal ions. |

| Aromatic Ring | Negative (delocalized) | Susceptible to electrophilic aromatic substitution. |

| Carboxylic Acid Hydrogen | Positive | Acidic proton, site for deprotonation. |

| Aromatic Hydrogens | Slightly Positive | Less likely sites for electrophilic attack. |

Studies on Non-Covalent Interactions and Supramolecular Self-Assembly

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the crystal structure and condensed-phase properties of organic molecules. In this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids. conicet.gov.ar

The aromatic ring can participate in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or edge-to-face orientation. The presence of ethoxy and methoxy substituents can influence these interactions through steric and electronic effects. For instance, the bulkiness of the ethoxy group might hinder close packing of the aromatic rings. conicet.gov.ar

Nonlinear Optical (NLO) Properties Calculations and Electronic Excitations

Molecules with extended π-systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.net

For this compound, the presence of electron-donating alkoxy groups and an electron-withdrawing carboxylic acid group attached to the benzene ring creates a push-pull system, which is a prerequisite for NLO activity. TD-DFT calculations can predict the electronic absorption spectra (related to electronic excitations) and the magnitude of the NLO response. researchgate.netacs.org These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials. Studies on other push-pull organic molecules have demonstrated the utility of computational chemistry in predicting and understanding their NLO properties. researchgate.net

| Property | Computational Method | Relevance |

| First Hyperpolarizability (β) | (TD-)DFT | Quantifies the second-order NLO response. |

| Electronic Absorption Spectrum | TD-DFT | Predicts the wavelengths of light the molecule absorbs, corresponding to electronic excitations. researchgate.net |

| HOMO-LUMO Gap | DFT | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to electronic transitions and reactivity. |

Role As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of More Complex Organic Molecules

The utility of substituted benzoic acids as precursors in the synthesis of complex organic molecules is well-established in medicinal chemistry. For instance, the synthesis of the tyrosine kinase inhibitor bosutinib utilizes 3-methoxy-4-hydroxybenzoic acid as a starting material mdpi.com. This synthesis involves a series of transformations including esterification, alkylation, nitration, reduction, cyclization, and amination reactions to build the final complex structure mdpi.com. By analogy, 3-ethoxy-2-methoxybenzoic acid can be envisioned as a valuable precursor for a variety of intricate molecular architectures. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The ethoxy and methoxy (B1213986) groups can influence the reactivity and solubility of the molecule and its derivatives. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.

The general reactivity of benzoic acid derivatives allows them to be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals nbinno.comsarchemlabs.com. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design and synthesis of new chemical entities.

Application as a Scaffold for Novel Compound Libraries

Combinatorial chemistry has become a powerful tool for the rapid generation of large and diverse collections of chemical compounds, known as libraries, for high-throughput screening in drug discovery and materials science nih.gov. Substituted benzoic acids are attractive scaffolds for the construction of such libraries due to their rigid core and the ability to introduce diversity at multiple points of the molecule.

A notable example is the use of 3-amino-5-hydroxybenzoic acid as a core structure for a non-peptide library of over 2000 compounds nih.gov. In this case, the benzoic acid served as the attachment point to a solid support, while the amino and hydroxy groups were variably substituted using a split/combine synthesis strategy nih.gov. This approach demonstrates the feasibility of using a substituted benzoic acid as a central scaffold to generate a library of diverse molecules. Similarly, this compound could be employed as a scaffold for combinatorial synthesis. The carboxylic acid could be used for attachment to a solid support or as a point for diversification. Further diversity could be introduced by modifying the aromatic ring or by synthesizing analogues with variations in the ether groups. The creation of such libraries allows for the efficient exploration of chemical space to identify molecules with desired biological activities or material properties nih.gov.

Strategies for Incorporation into Macromolecular Architectures (e.g., Polyesters)

The carboxylic acid functionality of this compound makes it a suitable monomer for incorporation into macromolecular architectures, particularly polyesters. Polyesters are a class of polymers that contain an ester functional group in their main chain and are widely used in various applications. The general strategy for incorporating a benzoic acid derivative into a polyester (B1180765) is through polycondensation reactions.